molecular formula C6H5BrCl3N B2507559 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 1955553-48-6

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B2507559
CAS No.: 1955553-48-6
M. Wt: 277.37
InChI Key: LTJBFEJPKRWFTA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR spectroscopy of 2-chloro-5-(chloromethyl)pyridine (free base) shows characteristic signals at δ 4.57 ppm (singlet, 2H, CH₂Cl), δ 7.34 ppm (doublet, J = 8.5 Hz, H-4), δ 7.72 ppm (doublet of doublets, J = 8.5 Hz and 2.5 Hz, H-3), and δ 8.40 ppm (doublet, J = 2.5 Hz, H-6). Protonation of the pyridine nitrogen in the hydrochloride form deshields adjacent protons, shifting H-4 and H-6 resonances upfield by ~0.2–0.5 ppm.

¹³C NMR data for analogous compounds reveal the following shifts:

  • Pyridine C-2 (chloromethyl): ~45 ppm
  • Pyridine C-3 (Cl): ~125 ppm
  • Pyridine C-5 (Br): ~140 ppm

Table 2: Comparative ¹H NMR shifts (δ, ppm)

Proton Free Base Hydrochloride Salt (predicted)
CH₂Cl 4.57 4.60–4.65
H-4 (pyridine) 7.34 7.10–7.25
H-6 (pyridine) 8.40 8.15–8.30

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the free base (C₆H₄BrCl₂N, m/z 240.91) exhibits a molecular ion peak at m/z 241. Major fragmentation pathways include:

  • Loss of Cl (Δ m/z = −35, yielding m/z 206)
  • Cleavage of the C–CH₂Cl bond (Δ m/z = −49, yielding m/z 192)

The hydrochloride form (C₆H₅BrCl₃N, m/z 277.37) shows additional peaks corresponding to HCl elimination (m/z 241) and Br loss (m/z 198). High-resolution MS (HRMS) confirms isotopic patterns consistent with Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (3:1 ratio for ³⁵Cl/³⁷Cl).

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Table 3: Physicochemical properties comparison

Property Free Base Hydrochloride Salt
Molecular weight 240.91 g/mol 277.37 g/mol
Solubility Insoluble in water Water-soluble
Melting point 37–42°C (analog) Not reported
Stability Hygroscopic Improved hygroscopicity

The hydrochloride salt exhibits enhanced aqueous solubility due to ionic dissociation, whereas the free base is more soluble in organic solvents like chloroform. XRD studies indicate that salt formation alters crystal packing, with hydrochloride salts often adopting denser lattices due to chloride ion incorporation.

Vibrational spectroscopy reveals differences in N–H stretching modes: the free base shows no N–H signals, while the hydrochloride salt exhibits a broad band near 2500 cm⁻¹ from protonated pyridinium N⁺–H.

Properties

IUPAC Name

5-bromo-3-chloro-2-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N.ClH/c7-4-1-5(9)6(2-8)10-3-4;/h1,3H,2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJBFEJPKRWFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-48-6
Record name 5-bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-(chloromethyl)pyridine. The reaction conditions often require the use of halogenating agents such as bromine and chlorine under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is characterized by the presence of bromine and chlorine substituents on a pyridine ring, which enhances its reactivity. The chloromethyl groups facilitate nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

The compound's applications can be categorized into several key areas:

1. Medicinal Chemistry

  • Pharmaceutical Synthesis : It serves as an intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents. The unique structure allows for modifications that enhance biological activity.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for drug design targeting various diseases.

2. Agricultural Science

  • Agrochemical Development : Utilized in the synthesis of herbicides and pesticides, it contributes to crop protection strategies. Its reactivity allows for the formation of compounds that target specific pests or diseases effectively.

3. Biochemical Research

  • Biochemical Assays : Employed as a reagent in molecular biology for developing assays that study enzyme activity and protein interactions.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, suggesting potential use in antibiotic development.

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profiles of this compound:

1. Antimicrobial Properties
Research indicated that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. A study highlighted its effectiveness against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

2. Cytotoxicity Studies
In vitro assays demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it showed IC50 values indicative of moderate potency against certain tumor cell lines, warranting further exploration for anticancer applications.

3. Structure-Activity Relationship (SAR)
Investigations into the SAR revealed that modifications to the chloromethyl groups significantly impact biological activity. Variations in substitution patterns have been linked to enhanced potency against specific targets.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride depends on its specific application. In chemical reactions, it acts as a halogenated pyridine derivative, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Key Reactivity Features CAS Number
5-Bromo-3-chloro-2-(chloromethyl)pyridine Br (C5), Cl (C3), CH₂Cl (C2) C₆H₅BrCl₂N Reactive chloromethyl group 120277-69-2
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) C₆H₆BrN Methyl group (electron-donating) 3430-17-9
5-Bromo-2-chloro-3-fluoropyridine Br (C5), Cl (C2), F (C3) C₅H₂BrClFN Fluorine enhances electrophilicity Not specified
3-Bromo-2-chloro-5-methylpyridine Br (C3), Cl (C2), CH₃ (C5) C₆H₅BrClN Steric hindrance from methyl group Not specified
5-Bromo-2-methoxy-3-pyridinamine hydrochloride Br (C5), OCH₃ (C2), NH₂ (C3) C₆H₈BrClN₂O Methoxy and amine groups (nucleophilic) 1361970-57-1
Key Observations:
  • Chloromethyl vs. Methyl : The chloromethyl group in the target compound offers higher reactivity in alkylation or displacement reactions compared to the inert methyl group in 2-Bromo-3-methylpyridine .
  • Halogen Positioning : In 5-Bromo-2-chloro-3-fluoropyridine, fluorine at C3 directs electrophilic substitution differently than chlorine in the target compound .
  • Steric Effects : 3-Bromo-2-chloro-5-methylpyridine’s methyl group at C5 introduces steric hindrance, limiting accessibility for further functionalization compared to the chloromethyl group at C2 in the target compound .

Physicochemical Properties

Table 2: Physical Data Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Hydrochloride Form)
5-Bromo-3-chloro-2-(chloromethyl)pyridine Not reported Not reported High (due to hydrochloride)
4-Bromopyridine hydrochloride ~270 (decomposes) Not reported Moderate
2-Bromo-3-methylpyridine Not reported Not reported Low (neutral form)
Key Observations:
  • The hydrochloride salt form of the target compound improves solubility in polar solvents, facilitating its use in solution-phase reactions .
  • 4-Bromopyridine hydrochloride decomposes at ~270°C, suggesting similar thermal instability for halogenated pyridines .
Key Observations:
  • The chloromethyl group in the target compound enables facile functionalization (e.g., conversion to amines or thiols), unlike inert substituents in analogues like 2-Bromo-3-methylpyridine .
  • Bromine at C5 in the target compound allows cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 5-Bromo-2-chloro-3-fluoropyridine .

Biological Activity

5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields, supported by data tables and research findings.

This compound plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances. These interactions can lead to either the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Key Interactions:

  • Cytochrome P450 Enzymes: Involved in drug metabolism.
  • Kinases: Modulates activity affecting cell signaling pathways.

Cellular Effects

The compound's impact on cellular functions is profound. It influences:

  • Cell Signaling Pathways: Alters kinase activity, which is crucial for signal transduction.
  • Gene Expression: Modifies patterns of gene expression, impacting cellular behavior and function.

Temporal Effects: Laboratory studies indicate that the effects of this compound vary over time. Its stability under specific conditions affects its long-term efficacy, with degradation leading to diminished biological activity.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules:

  • Enzyme Binding: It can bind to active sites of enzymes, resulting in altered enzymatic activity.
  • Transcription Factors Interaction: Influences gene transcription by interacting with regulatory proteins.

Research Applications

This compound has several applications across different scientific domains:

Field Application
ChemistryIntermediate in synthesizing pharmaceuticals and agrochemicals.
BiologyDevelopment of biochemical probes; building block for bioactive molecules.
MedicinePotential therapeutic applications as antimicrobial or anticancer agents.
IndustryUsed in producing specialty chemicals and materials.

Antimicrobial Activity

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for pharmaceutical development .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound may possess anticancer properties. For instance, certain derivatives showed significant inhibition of cell proliferation in human tumor cell lines such as HeLa and HCT116 .

Summary of Key Findings

  • Biochemical Interactions: Significant interactions with cytochrome P450 enzymes and kinases.
  • Cellular Impact: Alters cell signaling and gene expression patterns.
  • Research Applications: Valuable in chemistry for synthesis, biology for probe development, and potential medical applications.
  • Antimicrobial Properties: Demonstrated effectiveness against various pathogens.
  • Anticancer Activity: Promising results in inhibiting tumor cell proliferation.

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-Bromo-3-chloro-2-(chloromethyl)pyridine hydrochloride?

Methodological Answer:
The synthesis typically involves sequential halogenation of pyridine derivatives. A common approach includes:

Bromination : Introduce bromine at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile solvent, 0–25°C) .

Chlorination : Chlorine substitution at the 3-position can be achieved via electrophilic chlorination (e.g., Cl₂ gas or sulfuryl chloride) in inert solvents (e.g., DCM).

Chloromethylation : Introduce the chloromethyl group at the 2-position using formaldehyde/HCl or chloromethyl methyl ether (MOMCl) under acidic conditions .
Critical Parameters : Temperature control (±5°C) and solvent selection (e.g., DMSO or acetonitrile) are crucial to avoid side reactions like over-halogenation .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the chloromethyl group (CH₂Cl) appears as a triplet at ~4.5 ppm in ¹H NMR, while aromatic protons show distinct splitting due to halogen proximity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ = 280.90 for C₆H₅BrCl₂N·HCl) and isotopic patterns from bromine/chlorine .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can chemoselectivity challenges in functionalizing the chloromethyl group be addressed?

Methodological Answer:
The chloromethyl group is prone to nucleophilic substitution but may compete with bromide/chloride displacement. Strategies include:

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) to favor coupling at the chloromethyl group while preserving bromine/chlorine substituents .
  • Protecting Groups : Temporarily protect reactive halogens (e.g., silylation of bromide) before modifying the chloromethyl group .
  • Kinetic Control : Optimize reaction time and temperature to favor the desired pathway (e.g., shorter times at 50°C reduce bromide displacement) .

Advanced: How to resolve contradictory data on the compound’s stability in aqueous media?

Methodological Answer:
Contradictory stability reports may arise from pH-dependent hydrolysis of the chloromethyl group. To address this:

pH Profiling : Conduct accelerated degradation studies (e.g., 24–72 hrs) in buffered solutions (pH 3–10) at 37°C. Monitor via HPLC for decomposition products like 5-bromo-3-chloropyridine-2-carboxylic acid .

Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. For example, hydrolysis half-life (t₁/₂) may drop from 30 days at pH 7 to <24 hrs at pH 10 .

Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis .

Advanced: How to design experiments to study its reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Substrate Screening : Test coupling partners (e.g., aryl boronic acids) under standardized conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in DMF/H₂O) .

Competitive Experiments : Compare reactivity of bromine vs. chloromethyl groups. Use ¹H NMR to track intermediate formation (e.g., Pd insertion at Br vs. CH₂Cl) .

DFT Calculations : Model transition states to predict regioselectivity (e.g., lower activation energy for bromide displacement due to steric hindrance at CH₂Cl) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to lachrymatory chloromethyl vapors .
  • Storage : Keep under argon at –20°C to prevent hydrolysis. Use amber vials to avoid light-induced decomposition .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to deactivate reactive chlorides .

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